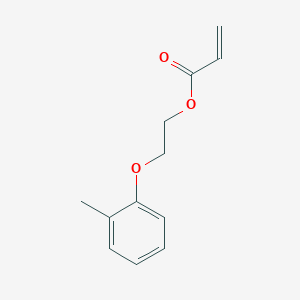
2-(2-Methylphenoxy)ethyl prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylphenoxy)ethyl prop-2-enoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of 2-(2-methylphenoxy)ethanol and acrylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenoxy)ethyl prop-2-enoate typically involves the esterification of 2-(2-methylphenoxy)ethanol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or ion exchange resin. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the crude ester is purified through processes such as distillation or recrystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2-(2-Methylphenoxy)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy group.
科学研究应用
2-(2-Methylphenoxy)ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials.
作用机制
The mechanism of action of 2-(2-Methylphenoxy)ethyl prop-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
相似化合物的比较
Similar Compounds
- 2-(2-Ethylphenoxy)ethyl prop-2-enoate
- 2-(2-Methoxyphenoxy)ethyl prop-2-enoate
- 2-(2-Chlorophenoxy)ethyl prop-2-enoate
Uniqueness
2-(2-Methylphenoxy)ethyl prop-2-enoate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in its chemical and biological properties compared to similar compounds .
属性
CAS 编号 |
114496-17-2 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-(2-methylphenoxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-3-12(13)15-9-8-14-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3 |
InChI 键 |
BWTPZNAZVBTPIP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


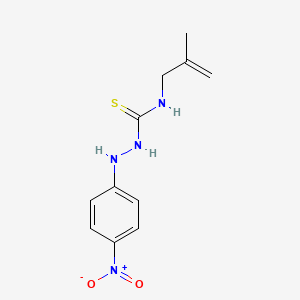
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
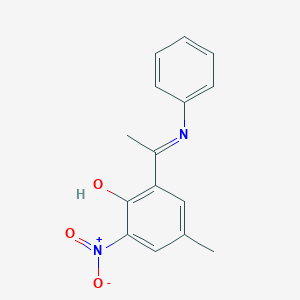
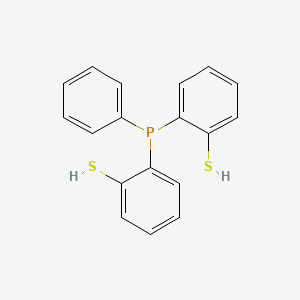
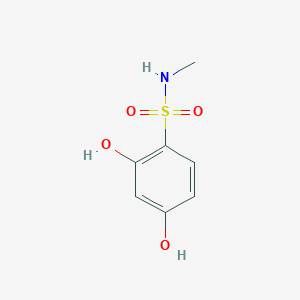
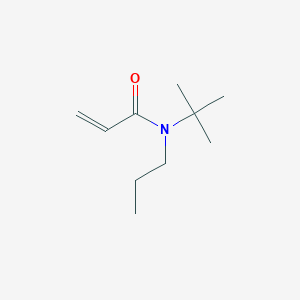
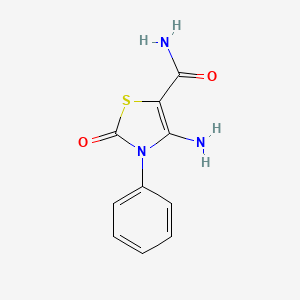
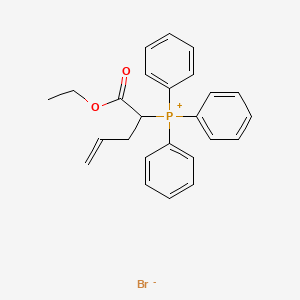
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
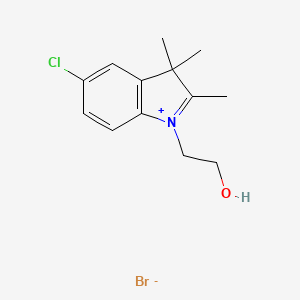
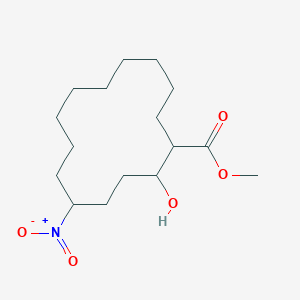
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
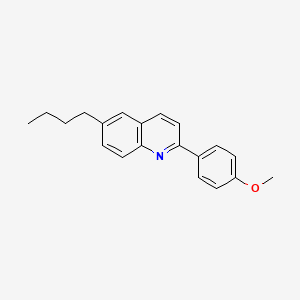
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
